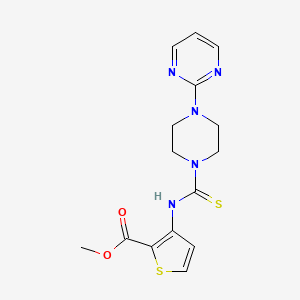

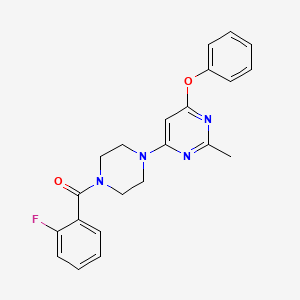

6-吗啉基-N-(吡啶-4-基)嘧啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-morpholino-N-(pyridin-4-yl)pyrimidine-4-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of many naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . Pyrimidine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The synthesis of pyrimidines can also involve an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 .Chemical Reactions Analysis

The chemical reactions of pyrimidine derivatives can vary depending on the specific compound and conditions. For example, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .科学研究应用

Cancer Research

This compound has shown potential in cancer research, particularly in the design and synthesis of novel derivatives that exhibit cytotoxic activity against various cancer cell lines. For instance, derivatives bearing phenylpyridine/phenylpyrimidine-carboxamide scaffolds have been evaluated for their inhibitory concentration values (IC50) against cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) . The structure-activity relationships (SARs) derived from these studies can guide the development of new cancer therapies.

Supramolecular Chemistry

In supramolecular chemistry, this compound can act as a tricationic pro-ligand, forming a part of a larger supramolecular structure. It features strong N–H⋯O hydrogen bonds that contribute to the formation of a 3-dimensional supramolecular synthon stabilized by intermolecular contacts . Such structures are crucial for understanding molecular interactions and designing new materials.

Anion Receptor Studies

The compound’s structure allows it to function as an anion receptor due to its pincer-type tricationic nature. This application is significant in the study of anion transport mechanisms and the development of sensors for detecting specific anions in various environments .

Computational Chemistry

Computational studies, including Hirshfeld surface analysis and pairwise interaction energy calculations, have been conducted on this compound. These studies help in understanding the electrostatic and dispersion forces within the crystal lattice, which are essential for predicting the stability and behavior of new compounds .

Antimicrobial Research

There is potential for the compound to be modified into derivatives that possess antimicrobial properties. Research in this area could lead to the development of new drugs that combat resistant strains of bacteria, such as Mycobacterium tuberculosis .

Drug Design and Synthesis

The compound serves as a scaffold for the synthesis of various drug-like molecules. Its versatility allows for the introduction of different functional groups, which can lead to the discovery of compounds with desirable pharmacological properties .

Molecular Switches

Due to its structural features, this compound can be utilized in the design of molecular switches. These switches can change their configuration in response to external stimuli, which is useful in molecular electronics and nanotechnology .

Catalysis

The compound’s framework can be used to develop catalysts for chemical reactions. Its ability to form stable complexes with metals can enhance the efficiency of catalytic processes, which is valuable in industrial chemistry .

未来方向

Pyrimidine derivatives have been a focus of research due to their wide range of biological activities. Future research could focus on the development of more potent and efficacious drugs with pyrimidine scaffold . Additionally, the introduction of phenylpyridine-carboxamide scaffold was found to be beneficial for the activity of some pyrimidine derivatives . Therefore, future research could also explore the impact of various types of substituents on the aryl group of pyrimidine derivatives .

属性

IUPAC Name |

6-morpholin-4-yl-N-pyridin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c20-14(18-11-1-3-15-4-2-11)12-9-13(17-10-16-12)19-5-7-21-8-6-19/h1-4,9-10H,5-8H2,(H,15,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBENGHYTQBBHIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2857134.png)

![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2857145.png)

![N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2857146.png)

![(E)-4-(Dimethylamino)-N-[1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]but-2-enamide](/img/structure/B2857155.png)